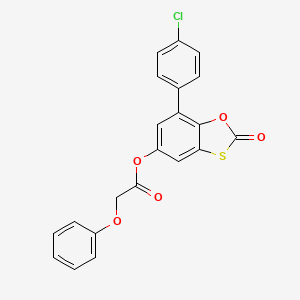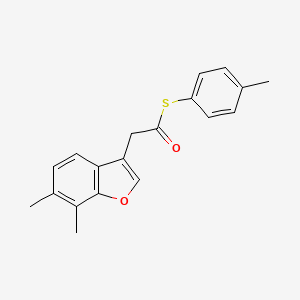![molecular formula C17H17N3O3S B11406141 6,8-dimethyl-4-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-4H-chromene-2-carboxamide](/img/structure/B11406141.png)
6,8-dimethyl-4-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure is intriguing! Let’s break it down:
Name: 6,8-dimethyl-4-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-4H-chromene-2-carboxamide
Structure: It contains a chromene core with an attached thiadiazole ring and an amide group.
Biological Relevance:
Preparation Methods
Unfortunately, I don’t have direct synthetic routes for this compound. you might want to explore recent literature or consult specialized databases for detailed methods. Imidazole-containing compounds often involve heterocyclic chemistry, which plays a crucial role in drug development .
Chemical Reactions Analysis
The compound likely undergoes various reactions due to its functional groups:
Oxidation: Oxidative processes could modify the chromene or thiadiazole moieties.
Reduction: Reduction reactions might impact the carbonyl group or other functional groups.
Substitution: Substituents on the chromene or thiadiazole ring could be replaced.
Common Reagents: Reagents like reducing agents (e.g., NaBH₄), oxidizing agents (e.g., KMnO₄), and nucleophiles (e.g., amines) may be involved.
Major Products: These depend on reaction conditions and substituents. Explore literature for specific examples.
Scientific Research Applications
Medicine: Investigate its pharmacological properties (antibacterial, antitumor, etc.).
Chemistry: Use it as a building block for novel compounds.
Biology: Explore its effects on cellular processes.
Industry: Assess its industrial relevance (e.g., catalysts, materials).
Mechanism of Action
Without specific data, we can’t pinpoint its exact mechanism. understanding its functional groups and potential targets (enzymes, receptors) would be crucial.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, explore related structures like imidazoles, chromenes, and thiadiazoles. Highlight what sets this compound apart!
Properties
Molecular Formula |
C17H17N3O3S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
6,8-dimethyl-4-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide |
InChI |
InChI=1S/C17H17N3O3S/c1-8(2)16-19-20-17(24-16)18-15(22)13-7-12(21)11-6-9(3)5-10(4)14(11)23-13/h5-8H,1-4H3,(H,18,20,22) |
InChI Key |
KPOIBLDJJLFRPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NN=C(S3)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methoxybenzyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B11406065.png)
![1'-ethyl-2-(2-hydroxyethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11406077.png)

![methyl 2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11406087.png)
![N-(2-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-furamide](/img/structure/B11406094.png)

![1-(4-ethoxyphenyl)-4-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11406098.png)
![2-(3-methoxypropyl)-6,7-dimethyl-1'-(prop-2-en-1-yl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11406109.png)


![2-methyl-1-[3-(4-methylphenoxy)propyl]-1H-benzimidazole](/img/structure/B11406125.png)
![8-(3,4-dimethoxyphenyl)-6-oxo-3-(3-phenylpropyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11406129.png)
![5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B11406134.png)
